2-Bromo-5-chloro-3-methylaniline
Overview
Description
2-Bromo-5-chloro-3-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-methylaniline typically involves multiple steps:
Nitration: The starting material, toluene, undergoes nitration to form 2-nitrotoluene.
Reduction: The nitro group in 2-nitrotoluene is reduced to form 2-methylaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-methylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced, leading to different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted anilines.
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or ethers.
Oxidation and Reduction: Products include nitro compounds, amines, and other derivatives.
Scientific Research Applications
2-Bromo-5-chloro-3-methylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-methylaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize and the biological target of that drug.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloroaniline: Similar structure but lacks the methyl group.
3-Bromo-5-chloro-2-methylaniline: Similar structure with different positions of substituents.
4-Bromo-2-methylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
2-Bromo-5-chloro-3-methylaniline is unique due to the specific positions of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBVPILHGUERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631910-14-0 | |
Record name | 2-bromo-5-chloro-3-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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